molecular formula C15H12N2O2 B11864097 2-Methyl-6-nitro-3-phenyl-1H-indole CAS No. 41018-88-6

2-Methyl-6-nitro-3-phenyl-1H-indole

Katalognummer: B11864097
CAS-Nummer: 41018-88-6
Molekulargewicht: 252.27 g/mol
InChI-Schlüssel: KYHPPRDWFXUZDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-6-nitro-3-phenyl-1H-indole is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by a nitro group at the 6th position, a methyl group at the 2nd position, and a phenyl group at the 3rd position, exhibits unique chemical properties that make it valuable in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-nitro-3-phenyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde under acidic conditions. For instance, methanesulfonic acid in methanol can be used as a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the Fischer indole synthesis for large-scale operations. This includes using efficient catalysts and solvents to maximize yield and purity. The reaction conditions are carefully controlled to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-6-nitro-3-phenyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5th and 7th positions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso derivatives.

    Substitution: Halogenated indole derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methyl-6-nitro-3-phenyl-1H-indole has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methyl-6-nitro-3-phenyl-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-3-phenyl-1H-indole: Lacks the nitro group, resulting in different chemical reactivity.

    6-Nitro-1H-indole: Lacks the methyl and phenyl groups, affecting its biological activity.

    3-Phenyl-1H-indole: Lacks both the nitro and methyl groups, leading to distinct chemical properties.

Uniqueness

2-Methyl-6-nitro-3-phenyl-1H-indole is unique due to the presence of all three substituents (methyl, nitro, and phenyl groups), which confer specific chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

41018-88-6

Molekularformel

C15H12N2O2

Molekulargewicht

252.27 g/mol

IUPAC-Name

2-methyl-6-nitro-3-phenyl-1H-indole

InChI

InChI=1S/C15H12N2O2/c1-10-15(11-5-3-2-4-6-11)13-8-7-12(17(18)19)9-14(13)16-10/h2-9,16H,1H3

InChI-Schlüssel

KYHPPRDWFXUZDS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(N1)C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.